molecular formula C16H24N2O2 B14193991 Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)- CAS No. 919109-49-2

Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)-

Cat. No.: B14193991
CAS No.: 919109-49-2
M. Wt: 276.37 g/mol
InChI Key: FTWVZAOQPDWNEC-UHFFFAOYSA-N
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Description

Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)- is a complex organic compound with a unique structure that includes a benzaldehyde core substituted with a tert-butyl group, a hydroxy group, and a piperazinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)- typically involves multiple steps. One common approach is the condensation of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This method yields high efficiency and purity of the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzaldehyde core can be reduced to benzyl alcohol derivatives.

    Substitution: The piperazinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvent systems to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various substituted benzaldehydes, benzyl alcohols, and piperazine derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)- involves its interaction with various molecular targets. The hydroxy and piperazinylmethyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also modulate specific signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted benzaldehydes and piperazine derivatives, such as:

  • Benzaldehyde, 4-hydroxy-3-methoxy-
  • Benzaldehyde, 3,4-dimethoxy-
  • Piperazine, 1-(2-hydroxyethyl)-4-methyl-

Uniqueness

The uniqueness of Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the tert-butyl, hydroxy, and piperazinylmethyl groups provides a versatile scaffold for further functionalization and application in various fields.

Properties

CAS No.

919109-49-2

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

5-tert-butyl-2-hydroxy-3-(piperazin-1-ylmethyl)benzaldehyde

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)14-8-12(15(20)13(9-14)11-19)10-18-6-4-17-5-7-18/h8-9,11,17,20H,4-7,10H2,1-3H3

InChI Key

FTWVZAOQPDWNEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C=O)O)CN2CCNCC2

Origin of Product

United States

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